Venetoclax (ABT-199/GDC-0199) is a highly selective, orally bioavailable small molecule inhibitor of B-cell lymphoma 2 (BCL2) protein. [, , ] This selectivity is crucial as it spares platelets, unlike other BCL2 inhibitors. [] BCL2 is an anti-apoptotic protein that plays a key role in regulating programmed cell death (apoptosis). [] Venetoclax is a BH3 mimetic, meaning it mimics the action of BH3-only proteins, which are pro-apoptotic members of the BCL2 family. [] In scientific research, Venetoclax is primarily used as a tool to investigate the role of BCL2 in various cellular processes and to explore its potential as a therapeutic target in different disease models. [, , ]
Applications
Identifying BCL2 dependencies: Venetoclax is used to determine the reliance of cancer cells on BCL2 for survival. This information can guide personalized treatment strategies, such as identifying patients who are likely to respond to venetoclax-based therapies. [, , ] Dynamic BH3 profiling (DBP), a technique that measures changes in mitochondrial priming in response to drugs, can be used to assess BCL2 dependence and how it is influenced by other drugs like ibrutinib. []
Investigating venetoclax resistance: Venetoclax is used to study the mechanisms of resistance to BCL2 inhibition. Research focuses on identifying genetic alterations, [, , , , ] protein expression changes, [, , , , ] and signaling pathway alterations [, ] that contribute to resistance. This knowledge is crucial for developing strategies to overcome resistance and improve treatment efficacy.
Developing novel combination therapies: Venetoclax is being investigated in combination with other therapeutic agents to enhance its efficacy and overcome resistance. Promising combinations include:
Hypomethylating agents (HMAs): Combining Venetoclax with HMAs like azacitidine has shown efficacy in AML, particularly in older patients unfit for intensive chemotherapy. [, , , , ]
Targeted therapeutics: Venetoclax is being studied in combination with inhibitors of other anti-apoptotic proteins (e.g., MCL-1), [, , , , ] kinases (e.g., FLT3, BTK), [, , , , ] and epigenetic modifiers (e.g., BET inhibitors). [, ]
Immunotherapies: Venetoclax is being explored in combination with immunotherapies like anti-BCMA CAR-T cells, which may remain effective even in the presence of venetoclax resistance. []
Radiotherapy: Venetoclax synergizes with radiotherapy, enhancing cell death in various B-cell lymphoma models. []
Future Directions
Developing more precise biomarkers for predicting response: While BCL2 expression is linked to Venetoclax sensitivity, more accurate predictive biomarkers are needed to guide patient selection and optimize treatment strategies. This might involve investigating BCL2 protein-protein interactions, [] analyzing specific genetic alterations, [, , , ] and studying the interplay of BCL2 with other anti-apoptotic proteins. [, ]
Understanding and circumventing venetoclax resistance: Research needs to focus on identifying novel mechanisms of resistance, [] developing strategies to prevent or delay the emergence of resistance, and exploring alternative therapeutic approaches for patients who develop resistance.
Related Compounds
Quizartinib (AC220)
Relevance: Research suggests that FLT3-ITD activation may mediate resistance to Venetoclax in AML cells. [] Quizartinib, by inhibiting FLT3-ITD, was shown to downregulate the pro-survival proteins BCL-XL and MCL-1, which are implicated in Venetoclax resistance. [] This highlights a potential synergistic effect between Quizartinib and Venetoclax for treating FLT3-ITD positive AML. []
A-1331852
Relevance: Similar to MCL-1, BCL-XL is implicated in Venetoclax resistance in AML. [] Inhibiting BCL-XL with A-1331852 alongside Venetoclax treatment reduced AML cell growth more effectively than either agent alone. [] This suggests that BCL-XL contributes to the survival of FLT3-ITD+ AML cells and may serve as a therapeutic target to overcome Venetoclax resistance. []
A-1210477
Relevance: MCL-1 is known to contribute to Venetoclax resistance in AML. [] Using A-1210477 to inhibit MCL-1 in conjunction with Venetoclax showed a greater reduction in cell growth compared to single-agent treatment, suggesting MCL-1's role in the survival of FLT3-ITD+ AML cells. [] Targeting MCL-1 along with Venetoclax could offer a strategy to overcome resistance. []
ASTX029
Relevance: The activation of the RAS/RAF/ERK pathway is associated with both primary and secondary resistance to Venetoclax in AML. [] ASTX029 demonstrated synergy with Venetoclax in inducing apoptosis in AML cells, particularly in NRAS-mutant and Venetoclax-resistant cell lines. [] This suggests that combining ERK1/2 inhibition with Venetoclax could be a viable treatment approach for Venetoclax-resistant AML. []
Compound 27
Relevance: Compound 27 showed potent synergy with Venetoclax in inducing apoptosis in AML cells, similar to ASTX029. [] This combination effectively sensitized NRAS-mutant AML cells to Venetoclax. [] This indicates the potential of ERK1/2 inhibitors, like Compound 27, in combination with Venetoclax for treating AML, particularly in cases exhibiting RAS/RAF/ERK pathway activation. []
S63845
Relevance: Similar to A-1210477, S63845 targets MCL-1, which plays a role in Venetoclax resistance. [, ] Combining S63845 with Venetoclax enhanced cell death in Venetoclax-resistant myeloma cells. [, ] This reinforces the potential of targeting MCL-1 to overcome resistance mechanisms and improve Venetoclax efficacy. [, ]
Pelcitoclax (APG-1252)
Relevance: Pelcitoclax, or specifically its metabolite APG-1252-M1, offers a potential solution to overcome the limitation of single-agent BCL-XL inhibition. [] This dual inhibitor effectively induced cytotoxicity in myeloma cell lines intrinsically resistant to Venetoclax and significantly reduced cell viability in Venetoclax-resistant clones. [] This suggests that Pelcitoclax could be a promising therapeutic option to overcome acquired Venetoclax resistance. []
Dihydroartemisinin (DHA)
Relevance: DHA has been shown to downregulate MCL-1 protein expression in AML cells. [] Combining DHA with Venetoclax demonstrated synergistic antileukemic effects in preclinical models, making it a potential combination therapy for AML treatment. []
Ruxolitinib
Relevance: Combining Ruxolitinib with Venetoclax displayed enhanced ex-vivo efficacy in AML patient samples, surpassing the efficacy of the standard Venetoclax and Azacitidine combination. [] This suggests the potential of Ruxolitinib and Venetoclax combination therapy, particularly in AML patients harboring TP53 mutations, a subgroup associated with poor prognosis and Venetoclax resistance. []
Azacytidine
Relevance: Azacytidine is frequently combined with Venetoclax, particularly in elderly AML patients ineligible for intensive chemotherapy. [, ] While this combination shows promising clinical efficacy, a significant portion of patients still experience relapse, necessitating the exploration of novel drug combinations for improved outcomes. [, ]
Obinutuzumab
Relevance: Combining Obinutuzumab with Venetoclax in CLL patients who progressed on Ibrutinib demonstrated potential benefits in progression-free survival compared to Venetoclax alone. [] This suggests a possible role for adding CD20 antibodies to Venetoclax in this patient population. []
Selinexor
Relevance: Combining Selinexor with Venetoclax exhibited synergy in both XPO1 wild-type and mutant lymphoma cells. [] Notably, XPO1 mutant lymphoma cells displayed increased sensitivity to both Selinexor and Venetoclax as single agents. [] This synergistic effect, particularly pronounced in XPO1 mutant cells, highlights the potential of combining these two oral agents for treating relapsed or refractory lymphoma. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CKD-516 is tubulin inhibitor for solid cancer, which was initiated phase 1 trial in Korea in 2010. CKD-516 selectively disrupted tubulin component of the endothelial cytoskeleton. Serial DCE-MRI showed a significant decrease in K-trans and IAUGC parameters from baseline at 4 h (39.9 % in K-trans; -45.0 % in IAUGC) and at 24 h (-32.2 % in K-trans; -36.5 % in IAUGC), and a significant recovery at 48 h (22.9 % in K-trans; 34.8 % in IAUGC) following administration of CKD-516 at a 0.7-mg/kg dose. When the tumors were stratified according to the initial K-trans value of 0.1, tumors with a high K-trans > 0.1 which was indicative of having well-developed pre-existing vessels, showed greater reduction in K-trans and IAUGC values.
OXi8007 is a vascular disrupting agent with potential anticancer activity. OXi8007 was found to be strongly cytotoxic against selected human cancer cell lines (GI50 = 36 nM against DU-145 cells, for example). OXi8007 also demonstrated pronounced interference with tumor vasculature in a preliminary in vivo study utilizing a SCID mouse model bearing an orthotopic PC-3 (prostate) tumor as imaged by color Doppler ultrasound. OXi8007 may be useful for the treatment of cancer.
Crolibulin is a neoflavonoid. EPC2407 is a novel small molecule vascular disruption agent and apoptosis inducer for the treatment of patients with advanced solid tumors and lymphomas. It is intended for the treatment of advanced cancer patients with solid tumors that are well vascularized. These tumors include the frequently occurring cancers of the lung, gastrointestinal tract, ovaries, and breast. Crolibulin has been used in trials studying the treatment of Solid Tumor and Anaplastic Thyroid Cancer. Crolibulin is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. Microtubulin inhibitor EPC2407 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of tubulin into microtubules, which may result in cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation. As a vascular disruption agent (VDA), this agent also disrupts tumor neovascularization, which may result in a reduction in tumor blood flow and tumor hypoxia and ischemic necrosis.
STA-9584 is a potent vascular disrupting agent, which exhibits potent antitumor activity by selectively targeting microvasculature at both the center and periphery of tumors. In vitro, 2-methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)aniline (STA-9122) (active metabolite of STA-9584 ) displayed increased potency relative to other tubulin-binding agents and was highly cytotoxic to tumor cells. STA-9584 induced significant tumor regressions in prostate and breast xenograft models in vivo and, in an aggressive syngeneic model, demonstrated superior tumor growth inhibition and a positive therapeutic index relative to combretastatin A-4 phosphate (CA4P).
Denibulin Hydrochloride is the hydrochloride salt of denibulin, a small molecular vascular disrupting agent, with potential antimitotic and antineoplastic activities. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation., a small molecule vascular disrupting agent (VDA), with potential antimitotic and antineoplastic activity. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells (EC), ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation.
Plinabulin is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione substituted by benzylidene and (5-tert-butyl-1H-imidazol-4-yl)methylidene groups at positions 3 and 6, respectively. It is a vascular disrupting agent and a microtubule destabalising agent which was in clinical trials (now discontinued) for the treatment of non-small cell lung cancer. It has a role as a microtubule-destabilising agent, an antineoplastic agent, an apoptosis inducer and an angiogenesis inhibitor. It is a member of 2,5-diketopiperazines, a member of imidazoles, a member of benzenes and an olefinic compound. Plinabulin is an orally active diketopiperazine derivative with potential antineoplastic activity. Plinabulin selectively targets and binds to the colchicine-binding site of tubulin, thereby interrupting equilibrium of microtubule dynamics. This disrupts mitotic spindle assembly leading to cell cycle arrest at M phase and blockage of cell division. In addition, plinabulin may also inhibit growth of proliferating vascular endothelial cells, thereby disrupting the function of tumor vasculature that further contributes to a decrease in tumor cell proliferation.
Antineoplastic; a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps. Verubulin is a quinazoline derivative with potential antineoplastic activities. Verubulin binds to and inhibits tubulin polymerization and interrupts microtubule formation, resulting in disruption of mitotic spindle assembly, cell cycle arrest in the G2/M phase, and cell death. This agent is not a substrate for several subtypes of multidrug resistance ABC transporters, and may be useful for treating multidrug resistant tumors. In addition, as a vascular disrupting agent, verubulin disrupts tumor microvasculature specifically, which may result in acute ischemia and massive tumor cell death. In addition, verubulin is able to cross the blood-brain barrier and accumulate in the brain.
Vadimezan is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 5,6-dimethyl-9-oxoxanthen-4-yl group. It has a role as an antineoplastic agent. It is a member of xanthones and a monocarboxylic acid. Vadimezan is a fused tricyclic analogue of flavone acetic acid with potential antineoplastic activity. Vadimezan induces the cytokines tumor necrosis alpha (TNF-alpha), serotonin and nitric oxide, resulting in hemorrhagic necrosis and a decrease in angiogenesis. This agent also stimulates the anti-tumor activity of tumor-associated macrophages.